2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
2-(2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound featuring a fused heterocyclic system. Its multifaceted structure, comprising benzoxazepine and pyrazolopyrazine moieties, makes it a subject of significant interest in various scientific research areas.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one has found applications in various fields:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential bioactive compound for studying biological processes or drug discovery.
Medicine: : Investigated for therapeutic effects in conditions such as inflammation or cancer.
Industry: : Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one generally involves several key steps:
Formation of the benzoxazepine ring: : This can be achieved through the cyclization of suitable precursor molecules, typically under conditions involving strong bases or acids to facilitate ring closure.
Attachment of the pyrazolopyrazine moiety: : This step may involve coupling reactions, such as those mediated by palladium catalysts, to introduce the pyrazolopyrazine system onto the benzoxazepine core.
Final functionalization: : Further modifications might be required to introduce the specific carbonyl and methyl groups, often through standard organic synthesis techniques such as alkylation or acylation.
Industrial Production Methods: While laboratory synthesis is often used for research purposes, scaling up to industrial production would involve optimization of each step to improve yield and reduce costs. This typically includes:
Selection of cost-effective raw materials: .
Optimization of reaction conditions: to maximize yield and purity.
Implementation of continuous flow processes: to increase efficiency and scalability.
Chemical Reactions Analysis
2-(2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is involved in several types of chemical reactions:
Oxidation: : Oxidative reactions could lead to the formation of more complex derivatives with additional functional groups.
Reduction: : Reduction can target specific functional groups, such as ketones or aldehydes, within the compound.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like sodium hydroxide for nucleophilic substitutions.
Major Products Formed
Oxidized derivatives: : Featuring additional hydroxyl or keto groups.
Reduced compounds: : With simplified functional groups.
Substituted derivatives: : Depending on the nature of the substituent introduced.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound interacts with specific molecular targets, potentially involving enzyme inhibition or receptor binding. This interaction can modulate various biochemical pathways.
Molecular Targets and Pathways Involved: Targets could include enzymes involved in metabolic pathways or receptors linked to signal transduction processes. The precise mechanisms would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other benzoxazepine or pyrazolopyrazine derivatives, 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one may exhibit unique properties due to its specific functional groups and structural arrangement.
List of Similar Compounds
2,3-Dihydro-1,4-benzoxazepine derivatives
Pyrazolopyrazine derivatives
Each of these similar compounds might share some reactivity and properties with this compound, but the exact nature and extent of similarities would depend on their specific structures and functional groups.
Properties
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-6-methyl-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-9-21-14(16(22)18-11)8-13(19-21)17(23)20-6-7-24-15-5-3-2-4-12(15)10-20/h2-5,8-9H,6-7,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNQGBHMJLACDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N3CCOC4=CC=CC=C4C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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